N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]methyl}-phenyl)-3-bromo-4-methoxy-benzamide
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Overview
Description
Benzamide, N-[4-[[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]amino]methyl]phenyl]-3-bromo-4-methoxy- is a complex organic compound that features a benzimidazole ring fused with a pyridine ring, attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[4-[[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]amino]methyl]phenyl]-3-bromo-4-methoxy- typically involves multi-step organic reactions. One common approach includes the condensation of 1,2-benzenediamine with aldehydes to form the benzimidazole core . The final steps involve the bromination and methoxylation of the phenyl ring, which are achieved using bromine and methanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[4-[[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]amino]methyl]phenyl]-3-bromo-4-methoxy- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Benzamide, N-[4-[[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]amino]methyl]phenyl]-3-bromo-4-methoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[4-[[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]amino]methyl]phenyl]-3-bromo-4-methoxy- involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their normal function . This compound can inhibit enzymes involved in cell division, leading to its potential use as an anticancer agent . The pyridine ring enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that exhibit diverse chemical reactivity.
Benzamide derivatives: Compounds with a benzamide structure that are used in various medicinal applications.
Uniqueness
Benzamide, N-[4-[[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]amino]methyl]phenyl]-3-bromo-4-methoxy- is unique due to its combined structural features of benzimidazole, pyridine, and benzamide. This combination allows for a wide range of biological activities and chemical reactivity, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C27H22BrN5O2 |
---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
N-[4-[[[5-(1H-benzimidazol-2-yl)pyridin-2-yl]amino]methyl]phenyl]-3-bromo-4-methoxybenzamide |
InChI |
InChI=1S/C27H22BrN5O2/c1-35-24-12-8-18(14-21(24)28)27(34)31-20-10-6-17(7-11-20)15-29-25-13-9-19(16-30-25)26-32-22-4-2-3-5-23(22)33-26/h2-14,16H,15H2,1H3,(H,29,30)(H,31,34)(H,32,33) |
InChI Key |
MKYNNWHPFLEVRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CNC3=NC=C(C=C3)C4=NC5=CC=CC=C5N4)Br |
Origin of Product |
United States |
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